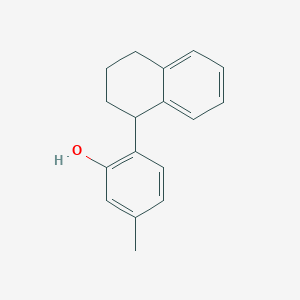
5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound with the molecular formula C17H18O It is a derivative of naphthalene, featuring a phenol group and a methyl group attached to a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the alkylation of 2-naphthol with 5-methyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes and biological functions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the phenol group, resulting in different chemical properties.
2-Naphthol: Contains a hydroxyl group but lacks the tetrahydronaphthalene structure.
1-Tetralol: Similar structure but with a hydroxyl group instead of a phenol group.
Uniqueness
5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both a phenol group and a methyl-substituted tetrahydronaphthalene structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80355-64-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H18O/c1-12-9-10-16(17(18)11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,9-11,15,18H,4,6,8H2,1H3 |
InChI Key |
WPSXRYZSTJLKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCC3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

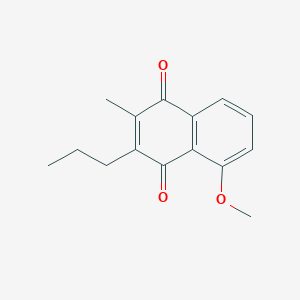
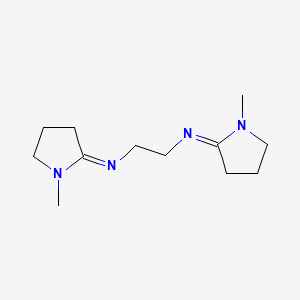
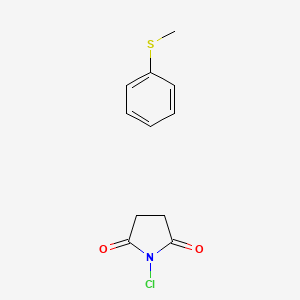


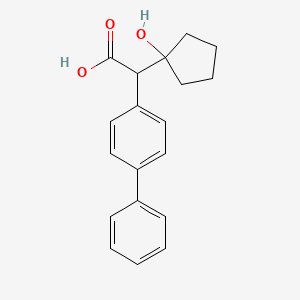
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
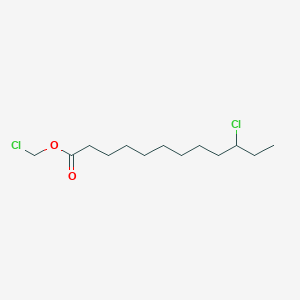
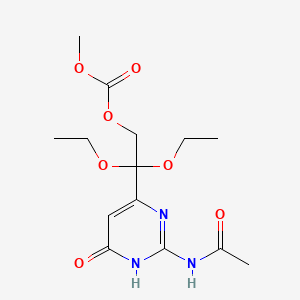
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)

